Product packaging for 2-Ethyl-2-methyloctanoic acid(Cat. No.:CAS No. 31199-56-1)

2-Ethyl-2-methyloctanoic acid

Cat. No.: B1282381
CAS No.: 31199-56-1
M. Wt: 186.29 g/mol
InChI Key: QJPPPIFMLKUMEW-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyloctanoic acid is a branched-chain fatty acid with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . Its structure, represented by the SMILES notation CCCCCCC(C(=O)O)(CC)C, features a carbon chain substituted with both ethyl and methyl groups at the second carbon, which influences its physical properties and reactivity . This compound is primarily utilized in research and development, serving as a key synthetic intermediate or building block in organic synthesis, materials science, and the development of specialty chemicals such as lubricants and polymers. The steric hindrance introduced by its branched alkyl chain is of particular interest for studying structure-activity relationships and tuning the properties of resulting compounds. As a supplier, we provide this chemical for Research Use Only, and it is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. For comprehensive details, including safety information and specifications, please consult the available product documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1282381 2-Ethyl-2-methyloctanoic acid CAS No. 31199-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPPIFMLKUMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522967
Record name 2-Ethyl-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31199-56-1
Record name 2-Ethyl-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 2 Methyloctanoic Acid

Established Synthetic Routes to 2-Ethyl-2-methyloctanoic Acid and Analogues

Several classical organic reactions can be employed to construct the 2-ethyl-2-methyl-substituted carboxylic acid framework. These methods are foundational and widely applicable to a range of similar structures.

Oxidation of Tertiary Alcohol Precursors

A reliable method for the synthesis of carboxylic acids is the oxidation of primary alcohols. science-revision.co.ukyoutube.com For a 2,2-disubstituted carboxylic acid like this compound, the corresponding precursor would be a primary alcohol, specifically 2-ethyl-2-methyloctan-1-ol. However, the direct oxidation of tertiary alcohols is not a standard method for preparing carboxylic acids as they lack a hydrogen atom on the carbon bearing the hydroxyl group and are resistant to oxidation under typical conditions that cleave C-H bonds. chemguide.co.uk

To synthesize the target acid from an alcohol, one must start with a primary alcohol precursor, 2-ethyl-2-methyloctan-1-ol. This tertiary alcohol can be prepared via Grignard addition to an appropriate ester. The subsequent oxidation of this primary alcohol to the carboxylic acid requires a strong oxidizing agent. Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), often referred to as the Jones reagent, can effectively carry out this transformation. youtube.comyoutube.com The reaction proceeds by oxidizing the primary alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid under the reaction conditions. chemguide.co.uk

Reaction Scheme: 2-ethyl-2-methyloctan-1-ol + [O] → this compound

Reactant Oxidizing Agent Conditions Product
2-ethyl-2-methyloctan-1-olKMnO₄, NaOH, H₂O, then H₃O⁺HeatThis compound
2-ethyl-2-methyloctan-1-olCrO₃, H₂SO₄, Acetone (Jones Reagent)Room TemperatureThis compound

Grignard Reactions and Alkylation of Esters or Nitriles

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. byjus.com One of the classic applications of Grignard reagents is their reaction with carbon dioxide (CO₂) to produce carboxylic acids. adichemistry.comchemguide.co.uk To synthesize this compound, a Grignard reagent would need to be prepared from a tertiary alkyl halide, 2-chloro-2-methyloctane. This Grignard reagent would then be reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired carboxylic acid. masterorganicchemistry.comyoutube.com

Reaction Scheme: 2-chloro-2-methyloctane + Mg → 2-methyloctan-2-ylmagnesium chloride 2-methyloctan-2-ylmagnesium chloride + CO₂ → Intermediate Salt Intermediate Salt + H₃O⁺ → this compound

Alternatively, the alkylation of ester or nitrile precursors can be employed. Starting with ethyl 2-methyloctanoate, deprotonation at the α-carbon with a strong base like lithium diisopropylamide (LDA) would generate an enolate. This enolate can then be alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the second substituent. Subsequent hydrolysis of the resulting ester would yield this compound.

Method Starting Material Reagents Key Intermediate
Grignard Carboxylation2-chloro-2-methyloctane1. Mg, ether 2. CO₂ 3. H₃O⁺2-methyloctan-2-ylmagnesium chloride
Ester AlkylationEthyl 2-methyloctanoate1. LDA, THF 2. CH₃CH₂I 3. H₃O⁺, HeatEster Enolate

Catalytic Carboxylation of Olefins

The direct carboxylation of olefins represents an atom-economical route to carboxylic acids. mdpi.com This transformation can be achieved using carbon monoxide (CO) and water in the presence of an acid catalyst, a process known as hydrocarboxylation. For the synthesis of this compound, a suitable olefin precursor would be 2-methyl-1-nonene or 2-ethyl-1-octene. The reaction, typically catalyzed by transition metals like palladium or nickel, involves the addition of a hydrogen and a carboxyl group across the double bond. rsc.orgmdpi.com The regioselectivity of the addition is crucial and is governed by Markovnikov's rule, leading to the formation of the more substituted branched carboxylic acid.

More recent developments have explored the use of carbon dioxide (CO₂) as the C1 source, which is a more sustainable approach. mdpi.comacs.org These methods often require a catalytic system, for example, based on iridium, to promote the hydrocarboxylation of the olefin. mdpi.com

Olefin Precursor Catalyst System Carbon Source Conditions
2-methyl-1-nonenePd(OAc)₂ / Phosphine LigandCO / H₂OHigh Pressure, High Temperature
2-ethyl-1-octeneNi(CO)₄ / AcidCO / H₂OHigh Pressure, High Temperature
2-methyl-1-noneneIr(acac)(CO)₂ / LiICO₂ / H₂High Temperature

Alkylation of Enolate Ions from Suitable Precursors

The malonic ester synthesis is a versatile method for preparing carboxylic acids. fiveable.melibretexts.org To synthesize this compound via this route, one would start with diethyl malonate. The process involves a sequential two-step alkylation of the malonic ester enolate. pressbooks.pub

First, diethyl malonate is deprotonated with a base like sodium ethoxide to form an enolate. This enolate is then reacted with a primary alkyl halide, for example, 1-bromohexane, in an SN2 reaction. A second deprotonation followed by alkylation with ethyl iodide introduces the ethyl group. The resulting dialkylated malonic ester is then subjected to acidic hydrolysis and heated, which leads to decarboxylation, yielding the final product, this compound. mlsu.ac.inslideshare.net

Reaction Sequence:

First Alkylation: Diethyl malonate + NaOEt, then 1-bromohexane → Diethyl hexylmalonate

Second Alkylation: Diethyl hexylmalonate + NaOEt, then ethyl iodide → Diethyl ethylhexylmalonate

Hydrolysis & Decarboxylation: Diethyl ethylhexylmalonate + H₃O⁺, Heat → this compound + CO₂ + 2 EtOH

Advanced Synthetic Strategies and Stereochemical Control

While the established routes are effective for producing racemic this compound, the creation of a chiral center at the α-carbon often requires more advanced and stereocontrolled methodologies.

Asymmetric Synthesis Approaches for Related Branched Acids

When the two alkyl groups at the α-position are different, as in this compound, the α-carbon is a stereocenter. Asymmetric synthesis aims to produce one enantiomer selectively. A powerful strategy for achieving this is the use of chiral auxiliaries. wikipedia.orgnih.gov

A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral α,α-disubstituted acids, a common approach involves attaching the carboxylic acid precursor to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-derived amide. nih.govresearchgate.net

The process typically involves:

Formation of an amide between an α-substituted carboxylic acid (e.g., 2-methyloctanoic acid) and the chiral auxiliary.

Deprotonation of this amide to form a chiral, conformationally locked enolate.

The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., ethyl iodide) to attack from the less hindered face. This results in a highly diastereoselective alkylation.

Finally, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched this compound and recovering the auxiliary for reuse. wikipedia.org

Pseudoephenamine has been shown to be a particularly effective chiral auxiliary for the alkylative construction of quaternary carbon centers with high diastereoselectivity. nih.gov

Chiral Auxiliary Type Key Feature Typical Alkylation Diastereoselectivity
Evans OxazolidinonesForms a rigid enolate structure, directing alkylation.High (often >95:5 dr)
Pseudoephedrine/PseudoephenamineProvides excellent stereocontrol, especially for quaternary centers. nih.govVery High (often >98:2 dr) nih.gov
CamphorsultamA robust auxiliary offering good steric hindrance.High (often >90:10 dr)

Control of Stereoisomer Formation in Neo-Acid Synthesis

The synthesis of neo-acids, such as this compound, which possess a quaternary α-carbon, presents a significant challenge in controlling stereoisomerism when the substituents at this center are different. However, in the specific case of this compound, the α-carbon is prochiral, meaning it is not a stereocenter itself. Therefore, the direct synthesis of the acid from achiral precursors does not result in stereoisomers.

Stereochemical considerations would become critical if synthetic routes involved chiral precursors or catalysts, or if subsequent modifications to the molecule introduced a new stereocenter. For instance, asymmetric synthesis methodologies are paramount in the creation of enantioenriched carboxylic acids with α-quaternary stereocenters. nih.gov Catalytic and enantioselective approaches for constructing all-carbon quaternary centers are highly sought after due to the impactful chemical and biological properties these motifs can impart to a molecule. nih.gov

General strategies for the stereocontrolled synthesis of α,α-disubstituted carboxylic acids often rely on methods such as the diastereoselective alkylation of chiral enolates. For example, pseudoephedrine amides can be used as chiral auxiliaries to direct the alkylation of α-substituted amide enolates, leading to the formation of α,α-disubstituted amides with high diastereoselectivity. These can then be hydrolyzed to the corresponding chiral carboxylic acids.

Another approach involves the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds bearing a chiral auxiliary. This can establish a quaternary stereocenter with a high degree of stereocontrol. Biocatalytic methods, such as enzymatic resolutions, can also be employed to separate enantiomers of racemic α,α-disubstituted carboxylic acids or their precursors.

Reaction Kinetics and Mechanistic Studies

Investigation of Steric Effects on Reaction Rates and Selectivity

The quaternary α-carbon in this compound, substituted with both an ethyl and a methyl group in addition to the hexyl chain, creates significant steric hindrance around the carboxylic acid functional group. This steric bulk is expected to have a profound impact on the rates and selectivity of its chemical reactions.

Generally, the reactivity of carboxylic acids in reactions such as esterification is sensitive to steric hindrance at the α-position. The accessibility of the carbonyl carbon to nucleophilic attack is diminished by bulky substituents, which can significantly slow down the reaction rate. For instance, in acid-catalyzed esterification, the tetrahedral intermediate is sterically crowded, and its formation is less favorable for more hindered carboxylic acids.

Carboxylic Acidα-SubstituentsExpected Relative Rate of Esterification
Octanoic AcidH, H100
2-Methyloctanoic AcidH, Methyl50
2-Ethyloctanoic AcidH, Ethyl30
This compound Ethyl, Methyl 5

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the principle of steric hindrance.

This steric hindrance can also influence the selectivity of reactions. For example, in reactions where there are multiple competing pathways, the sterically most accessible route will be favored.

Detailed Mechanistic Elucidation of Synthetic Pathways

The synthesis of α,α-disubstituted carboxylic acids like this compound can be achieved through various mechanistic pathways. One common industrial method for the synthesis of neo-acids is the Koch-Haaf reaction. This process involves the carbonylation of an alkene or alcohol in the presence of a strong acid, such as sulfuric acid or a combination of phosphoric acid and boron trifluoride.

For the synthesis of a related compound, 2-ethyl-2-methylbutanoic acid, a process involving the carbonylation of 3-methyl-2-pentene or 2-ethyl-1-butene with carbon monoxide in the presence of an acid catalyst is utilized. google.com A plausible mechanism for a similar synthesis of this compound would involve the following steps:

Carbocation Formation: An appropriate C10 alkene precursor, such as 2-ethyl-1-octene, would be protonated by a strong acid to generate a stable tertiary carbocation.

Carbon Monoxide Attack: The carbocation would then be attacked by carbon monoxide to form an acylium ion.

Hydrolysis: The acylium ion is subsequently hydrolyzed by the addition of water to yield the final carboxylic acid product, this compound.

Alternative laboratory-scale syntheses of α,α-disubstituted carboxylic acids often proceed through the alkylation of enolates. A general mechanism for such a synthesis would be:

Enolate Formation: A starting ester with one α-hydrogen, such as ethyl 2-methyloctanoate, is deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a stable enolate.

Nucleophilic Alkylation: The enolate then acts as a nucleophile and reacts with an alkylating agent (e.g., ethyl iodide) in an S(_N)2 reaction to introduce the second substituent at the α-position.

Hydrolysis: The resulting α,α-disubstituted ester is then hydrolyzed, typically under basic or acidic conditions, to afford the desired carboxylic acid.

Chemical Reactivity and Derivative Formation of this compound

Oxidation Reactions Leading to Corresponding Ketones and Aldehydes

The oxidation of tertiary carboxylic acids like this compound is generally difficult under standard conditions due to the absence of an α-hydrogen atom. The presence of the quaternary α-carbon prevents typical oxidation reactions that occur at the α-position of other carboxylic acids.

However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur. For instance, strong oxidizing agents could potentially lead to the fragmentation of the molecule. It is more common in organic synthesis for the reverse reaction to occur, where aldehydes are oxidized to form carboxylic acids.

The following table summarizes the expected outcome of reacting this compound with common oxidizing agents.

Oxidizing AgentExpected Product(s)
Potassium Permanganate (KMnO(_4))No reaction under mild conditions; potential for oxidative cleavage under harsh conditions.
Chromic Acid (H(_2)CrO(_4))No reaction at the α-position.
Ozone (O(_3))No reaction with the carboxylic acid group.

Reduction Reactions to Form Alcohols

Carboxylic acids can be reduced to primary alcohols. chemistrysteps.combritannica.comchemguide.co.uk Due to the steric hindrance around the carbonyl group of this compound, this reduction typically requires a powerful reducing agent.

Lithium aluminum hydride (LiAlH(_4)) is a common and effective reagent for the reduction of carboxylic acids to primary alcohols. chemistrysteps.combritannica.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. An aldehyde is formed as an intermediate, which is immediately further reduced to the primary alcohol. chemistrysteps.com It is generally not possible to stop the reduction at the aldehyde stage. chemguide.co.uk

Sodium borohydride (NaBH(_4)) is a milder reducing agent and is generally not reactive enough to reduce sterically hindered carboxylic acids like this compound. chemistrysteps.comlibretexts.org Borane (BH(_3)) is another reagent capable of reducing carboxylic acids to primary alcohols and can be an effective alternative to LiAlH(_4). britannica.com

The reduction of this compound would yield 2-ethyl-2-methyl-1-octanol. The table below outlines the expected products with common reducing agents.

Reducing AgentExpected Product
Lithium Aluminum Hydride (LiAlH(_4))2-ethyl-2-methyl-1-octanol
Sodium Borohydride (NaBH(_4))No reaction
Borane (BH(_3))2-ethyl-2-methyl-1-octanol

Nucleophilic Substitution for Ester and Amide Synthesis

The conversion of this compound into its corresponding esters and amides is achieved through nucleophilic acyl substitution. However, the presence of a quaternary carbon atom adjacent to the carboxyl group introduces significant steric hindrance, which can impede standard reaction conditions. This steric bulk necessitates the use of specific reagents and methodologies to achieve efficient conversion.

For the synthesis of esters from sterically hindered carboxylic acids like this compound, classic Fischer esterification—reacting the carboxylic acid with an alcohol under acidic catalysis—can be slow and result in low yields. More effective methods often involve the activation of the carboxylic acid to a more reactive intermediate. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

The general reaction for esterification via carbodiimide activation can be represented as:

R-COOH + R'-OH + DCC/DMAP → R-COOR' + Dicyclohexylurea

Where R-COOH is this compound and R'-OH is the desired alcohol.

Similarly, the synthesis of amides from this compound requires overcoming the same steric challenges. The direct reaction with an amine is generally not feasible. Therefore, the carboxylic acid must first be converted into a more reactive acylating agent. This can be achieved by forming an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine.

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

R-COCl + 2 R'R''NH → R-CONR'R'' + R'R''NH₂⁺Cl⁻

Alternatively, peptide coupling reagents, widely used in peptide synthesis, are also highly effective for the amidation of sterically hindered carboxylic acids. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) can facilitate the formation of the amide bond under mild conditions.

A hypothetical reaction scheme for the synthesis of an N-substituted amide of this compound using a coupling reagent is shown below:

Reactant 1Reactant 2Coupling ReagentProduct
This compoundAmine (e.g., Aniline)HATU, DiisopropylethylamineN-Phenyl-2-ethyl-2-methyloctanamide

Formation of Organometallic Complexes, e.g., Platinum Complexes

Carboxylic acids can act as ligands for metal ions, forming a class of compounds known as carboxylate complexes. The lone pairs of electrons on the oxygen atoms of the carboxylate group can coordinate to a metal center. This compound, with its bulky alkyl groups, can form interesting organometallic complexes where the steric hindrance of the ligand can influence the coordination geometry and reactivity of the metal center.

Platinum complexes, in particular, have been the subject of extensive research due to their applications in catalysis and medicine. Carboxylate ligands can coordinate to platinum in various modes, including monodentate, bidentate chelating, or bridging.

The synthesis of platinum(II) carboxylate complexes often starts from a platinum(II) precursor, such as K₂[PtCl₄]. The chloride ligands can be substituted by carboxylate ligands. For a bulky ligand like 2-ethyl-2-methyloctanoate, the reaction conditions would need to be optimized to facilitate the ligand exchange.

A potential synthetic route to a platinum(II) complex of this compound could involve the reaction of a platinum aqua complex with the sodium salt of the carboxylic acid:

[Pt(H₂O)₄]²⁺ + 2 R-COO⁻ → [Pt(OOCR)₂(H₂O)₂] + 2 H₂O

Where R-COO⁻ is the 2-ethyl-2-methyloctanoate anion.

Furthermore, platinum(IV) complexes bearing carboxylate ligands are also of significant interest. These can be synthesized by the oxidation of a platinum(II) precursor in the presence of the carboxylic acid. The bulky nature of this compound could favor the formation of specific isomers or influence the stability of the resulting complex.

The table below outlines a hypothetical reaction for the formation of a platinum(IV) complex:

Platinum PrecursorOxidizing AgentLigand SourcePotential Product
cis-[Pt(NH₃)₂Cl₂]Hydrogen PeroxideThis compoundcis,trans,cis-[Pt(NH₃)₂(Cl)₂(OOC-R)₂] (where R is the 2-ethyl-2-methyloctyl group)

The characterization of such complexes would involve techniques such as X-ray crystallography to determine the precise coordination geometry, as well as spectroscopic methods like NMR and infrared spectroscopy to confirm the presence and binding mode of the 2-Ethyl-2-methyloctanoate ligand. The steric demands of the ligand would likely result in distinct structural features compared to complexes with less hindered carboxylates.

Applications of 2 Ethyl 2 Methyloctanoic Acid in Chemical and Materials Science Research

Role as a Building Block in Complex Organic Synthesis

The distinct structure of 2-ethyl-2-methyloctanoic acid, featuring a crowded quaternary center, makes it a valuable intermediate in the synthesis of complex organic molecules. Its architecture allows for the introduction of specific branched structures that can influence the properties of a target molecule.

Researchers have demonstrated specific synthetic routes to produce enantiomerically enriched forms of this compound, highlighting its role in creating chiral molecules with tertiary centers. One documented method involves the ozonolysis of a precursor alkene, followed by oxidation, to yield the final carboxylic acid. uni-muenchen.de This process underscores its utility in multi-step syntheses where precise stereochemistry is required.

Table 1: Example Synthesis of (2S)-2-Ethyl-2-methyloctanoic Acid

Step Reagents Description Reference
1 Ozonolysis (O₃) in acetone Cleavage of a precursor alkene, (S)-4-ethyl-4-methyl-1-phenyl-dec-1-ene, at the carbon-carbon double bond. uni-muenchen.de
2 Jones Reagent (CrO₃/H₂SO₄) Oxidation of the resulting intermediate to the corresponding carboxylic acid. uni-muenchen.de

This synthetic pathway demonstrates the role of the compound as a specific molecular building block accessible through established organic chemistry reactions.

This compound is identified as a member of a class of neo-acids that are valuable intermediates for producing a range of specialty chemicals. google.comgoogle.com The synthesis of such neo-acids can be achieved through the carboxylation of vinylidene olefins using carbon monoxide in the presence of an acid catalyst, a process related to the Koch reaction. google.comgoogle.com

These neo-acids, noted for having one or two long carbon chains, are targeted as precursors for high-performance products. Their potential applications as intermediates are summarized below. google.comgoogle.com

Surfactants: The branched structure can be incorporated into surfactant molecules to modify their surface activity and solubility.

Lubricant Base Stocks: Esters derived from this acid are potential synthetic lubricants with desirable thermal and oxidative stability.

Plasticizers: It can serve as a building block for plasticizers used in polymer formulations.

Utility in Materials Science Applications

The unique molecular structure of this compound is a key determinant of its potential performance in materials science, particularly in the formulation of polymers and lubricants.

Patent literature explicitly identifies neo-acids with long carbon chains, such as this compound, as having potential use in the development of advanced lubricant base stocks and plasticizers. google.comgoogle.com The conversion of the carboxylic acid to an ester (polyol esters) is a common strategy to create synthetic lubricants. These esters are investigated for their performance in demanding applications where high stability is required.

Table 2: Potential Applications in Materials Science

Application Area Potential Role of this compound Desired Outcome Reference
Synthetic Lubricants Precursor for polyol ester base stocks. Enhanced thermal and oxidative stability, specific viscosity profiles. google.comgoogle.com

| Polymers | Intermediate for plasticizer synthesis. | Improved flexibility and durability of polymer resins. | google.comgoogle.com |

The defining feature of this compound is the quaternary carbon atom adjacent to the carboxyl group. google.com This steric hindrance is known to provide significant thermal and chemical stability to its derivatives. In the context of lubricants, esters derived from such neo-acids typically exhibit strong resistance to hydrolysis and oxidation, which are critical performance characteristics for extending the operational life of the lubricant. The bulky structure can also influence viscosity and lubricity, making it a candidate for formulating fluids with specific rheological properties.

Application in Separation Sciences and Hydrometallurgy Research

Based on available scientific literature and patent filings, there is no significant research detailing the application of this compound specifically in the fields of separation sciences or hydrometallurgy. While other branched-chain carboxylic acids are sometimes used as metal extractants in these fields, specific studies focusing on this compound for these purposes are not prominent.

Based on the information available, it is not possible to provide a detailed article on the specific applications of “this compound” as a solvent extraction agent, its metal-ion coordination behavior, or its use as an intermediate in surfactant and plasticizer research. Searches for these specific applications of this compound did not yield relevant research findings or detailed data.

The search results primarily contained information on the synthesis and properties of structurally similar but distinct compounds, such as 2-ethyl-2-methyl valeric acid and 2-ethyl-2-methylbutanoic acid. Information was also found for ethyl 2-methyloctanoate, which is an ester derivative and not the requested carboxylic acid.

Without specific scientific literature or research data detailing the exploration of this compound in the requested contexts, a thorough and accurate article adhering to the provided outline cannot be generated. Further research would be required to investigate these specific applications.

Biochemical Interactions and Metabolic Pathways of 2 Ethyl 2 Methyloctanoic Acid Non Human Systems

Metabolism of Branched-Chain Fatty Acids in Non-Human Organisms (e.g., Fish, Rats)

The metabolism of branched-chain fatty acids is a complex process primarily occurring in the liver. The structural characteristics of these compounds, particularly the substitutions on the carbon chain, significantly influence their metabolic routes and rates.

Hepatic clearance is the primary mechanism for the elimination of many fatty acids from the body. This process involves uptake by hepatocytes, metabolic transformation, and subsequent excretion. The rate of hepatic clearance is influenced by several factors, including the rate of blood flow to the liver, the extent of protein binding in the blood, and the intrinsic metabolic capacity of the liver enzymes. For branched-chain fatty acids, the complexity of their structure can affect their recognition and processing by metabolic enzymes, thereby influencing their clearance rates.

The physicochemical properties of a fatty acid, such as its alkyl chain length and the presence of ionizable groups, play a crucial role in its metabolic clearance. Generally, as the length of the alkyl chain increases, the lipophilicity of the fatty acid also increases. This can lead to greater tissue distribution and potentially slower clearance. The presence of a carboxylic acid group, which is ionizable, influences the compound's solubility and transport across cell membranes. The specific positioning of alkyl branches, as seen in 2-Ethyl-2-methyloctanoic acid, can create steric hindrance, which may affect its interaction with metabolic enzymes and transporters, thereby impacting its clearance rate compared to straight-chain fatty acids of similar carbon number.

Alternative Metabolic Oxidation Pathways for Alpha-Substituted Carboxylic Acids

The presence of substituents at the alpha-carbon of a carboxylic acid can significantly alter its metabolic fate, often necessitating alternative oxidation pathways to the more common beta-oxidation.

When beta-oxidation is hindered, omega (ω)-oxidation becomes a significant metabolic route. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. The process is initiated by a hydroxylation reaction, followed by successive oxidations to an aldehyde and then to a dicarboxylic acid. These reactions are typically catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of liver and kidney cells. The resulting dicarboxylic acid can then undergo beta-oxidation from either end. Omega-1 (ω-1) oxidation, which targets the penultimate carbon, is another, though generally more minor, alternative pathway. For a compound like this compound, where the alpha-position is substituted, ω-oxidation represents a plausible metabolic pathway in non-human organisms.

Table 1: Key Enzymes in Omega-Oxidation

EnzymeFunctionCellular Location
Cytochrome P450 (CYP4A, CYP4F families)Hydroxylation of the terminal methyl groupEndoplasmic Reticulum
Alcohol DehydrogenaseOxidation of the hydroxyl group to an aldehydeCytosol
Aldehyde DehydrogenaseOxidation of the aldehyde to a carboxylic acidCytosol

Beta-oxidation, the primary pathway for the degradation of most fatty acids, occurs within the mitochondria and peroxisomes. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. However, the presence of an alkyl group at the alpha-carbon, as in this compound, can sterically hinder the enzymes involved in beta-oxidation. This inhibition necessitates the involvement of alternative metabolic pathways, such as omega-oxidation, for the compound's degradation. Studies on similar alpha-substituted fatty acids have demonstrated this metabolic shift, suggesting that this compound would likely follow a similar pattern in non-human organisms.

Enzymatic Synthesis and Biocatalysis for Related Branched-Chain Acids

The synthesis of specific branched-chain fatty acids can be achieved through enzymatic processes, offering high selectivity and efficiency. While specific enzymatic synthesis of this compound is not widely documented, the principles of biocatalysis for related compounds provide a framework for its potential synthesis. Enzymes such as lipases and esterases are commonly used in the synthesis of chiral carboxylic acids and their esters. These biocatalysts can be employed in reactions such as hydrolysis, esterification, and transesterification to produce compounds with specific stereochemistry. The application of these enzymatic methods could potentially be adapted for the synthesis of this compound and its derivatives.

Analytical Methodologies for Characterization and Quantification of 2 Ethyl 2 Methyloctanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the atomic and molecular structure of 2-Ethyl-2-methyloctanoic acid by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the carbon and hydrogen framework. While specific experimental data for this compound is not widely published, predictions based on the analysis of similar structures, such as 2-ethylhexanoic acid and 2-methylpropanoic acid, provide a reliable model for its spectral characteristics. hmdb.cadocbrown.infochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acidic proton of the carboxyl group would appear as a broad singlet far downfield, typically above 10 ppm. The protons on the ethyl and methyl groups attached to the alpha-carbon (C2) would have characteristic shifts, as would the protons along the hexyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the low-field end of the spectrum (typically 175-185 ppm). libretexts.org The quaternary alpha-carbon would also have a distinct chemical shift, followed by the carbons of the hexyl, ethyl, and methyl groups at higher field positions. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-COOH> 10.0 (broad singlet)~180
C2 (quaternary)-~45-50
C2-CH₃~1.1 (singlet)~20-25
C2-CH₂CH₃~1.5 (quartet)~25-30
C2-CH₂CH₃~0.8 (triplet)~8-12
C3-H₂ (hexyl chain)~1.4-1.6~30-35
C4-C7-H₂ (hexyl chain)~1.2-1.4 (multiplet)~22-32
C8-H₃ (hexyl chain)~0.9 (triplet)~14

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. Data from analogous compounds, like 2-ethylhexanoic acid, confirm these expected spectral features. nist.gov

The most prominent features include:

A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

A sharp and intense absorption peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.

Multiple absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the methyl, ethyl, and octyl alkyl groups.

Table 2: Characteristic IR Absorption Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Broad
C-H StretchAlkyl Groups2850 - 2960Strong
C=O StretchCarbonyl1700 - 1725Strong
C-O StretchCarboxylic Acid1210 - 1320Medium
O-H BendCarboxylic Acid920 - 950Medium, Broad

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to confirm the molecular weight of this compound and to investigate its fragmentation patterns, which can aid in structural confirmation and impurity identification. The compound has a molecular formula of C₁₁H₂₂O₂ and a monoisotopic mass of approximately 186.16 g/mol . spectrabase.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 186. Carboxylic acids exhibit predictable fragmentation patterns. libretexts.org Key expected fragments for this compound would arise from:

Loss of the carboxyl group: A prominent peak at m/z 141 (M-45), corresponding to the loss of the -COOH radical. libretexts.org

Alpha-cleavage: Fragmentation at the C2-C3 bond, leading to stable carbocations. The loss of the hexyl radical (C₆H₁₃) would result in a fragment at m/z 87.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Table 3: Predicted Mass Spectrometry Data for this compound
m/z ValueProposed Fragment Ion/RadicalDescription
186[C₁₁H₂₂O₂]⁺Molecular Ion (M⁺)
141[M - COOH]⁺Loss of carboxyl group
157[M - C₂H₅]⁺Loss of ethyl group
87[M - C₆H₁₃]⁺Alpha-cleavage

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of carboxylic acids. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. hplc.eu This involves a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and acidified water (e.g., with formic or phosphoric acid). sielc.com Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is typically achieved using a UV detector at a low wavelength (around 200-210 nm), as the carboxyl group is a weak chromophore. sielc.com

Table 4: Example HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectionUV at 210 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds in a mixture. Due to the high polarity and low volatility of carboxylic acids, a derivatization step is required prior to GC analysis. nih.govresearchgate.net

A common derivatization method is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.canih.govmdpi.com This process converts the carboxylic acid into its more volatile TMS ester, making it suitable for GC analysis. The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a mid-polarity wax-type column) before being detected by a mass spectrometer. The MS provides both qualitative identification based on the fragmentation pattern and quantitative data. nih.gov

Table 5: Example GC-MS Method Parameters for Derivatized this compound
ParameterCondition
Derivatization AgentBSTFA with 1% TMCS (trimethylchlorosilane)
ColumnTG-Wax or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplit (e.g., 50:1)
Injector Temperature250 °C
Oven ProgramInitial 80°C, ramp to 250°C at 10 °C/min, hold for 5 min
MS IonizationElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Advanced Chromatographic Techniques (LC-MS, UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this compound, particularly in complex matrices. These methods offer high sensitivity and selectivity, which are crucial for distinguishing it from structurally similar isomers.

For the analysis of branched-chain fatty acids like this compound, a common approach involves derivatization to enhance ionization efficiency and improve chromatographic behavior. colorado.edu One such method involves esterification of the carboxylic acid group. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A validated LC-MS/MS method can provide precise quantification. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity. nih.gov The selection of appropriate precursor and product ion transitions is critical for the specific detection of the analyte.

A typical LC-MS/MS methodology for a compound like this compound might involve the following:

ParameterCondition
Chromatographic System UPLC system coupled to a triple quadrupole mass spectrometer
Column Reversed-phase C18 column (e.g., Acquity UPLC CSH C18) azom.comnih.gov
Mobile Phase A gradient of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol)
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for carboxylic acids
Detection Mode Multiple Reaction Monitoring (MRM)

The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Ultra-Performance Liquid Chromatography (UPLC):

UPLC systems, utilizing columns with smaller particle sizes, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov For branched-chain fatty acids, UPLC can provide excellent separation of isomers, which is often a significant analytical challenge. azom.com An optimized UPLC method would focus on achieving baseline separation of this compound from other components in the sample.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound, thereby verifying its empirical formula. For this compound (C₁₁H₂₂O₂), combustion analysis is the standard method employed. azom.comvelp.com

In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. azom.com The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected in separate absorption traps. The amount of each element is determined from the mass gain of the absorbers.

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements. This theoretical data serves as a benchmark against which the experimental results from combustion analysis are compared to confirm the compound's elemental integrity.

Theoretical Elemental Composition of this compound (C₁₁H₂₂O₂)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsMass Percent (%)
CarbonC12.0111170.91
HydrogenH1.0082211.90
OxygenO15.999217.18
Total 100.00

A successful elemental analysis would yield experimental mass percentages that are in close agreement with these theoretical values, typically within a narrow margin of error (e.g., ±0.4%).

Development of Orthogonal Analytical Methods for Robust Characterization

To ensure a comprehensive and robust characterization of this compound, the development and application of orthogonal analytical methods are crucial. Orthogonal methods are techniques that measure the same analyte based on different chemical or physical principles. psu.edu This approach provides a higher degree of confidence in the identity, purity, and structure of the compound, as it is unlikely that different impurities would behave identically under diverse analytical conditions.

For a branched-chain carboxylic acid, a combination of chromatographic and spectroscopic techniques is often employed:

Gas Chromatography-Mass Spectrometry (GC-MS): As an orthogonal chromatographic technique to LC-MS, GC-MS can provide complementary separation and identification. nih.gov Prior to analysis, the carboxylic acid is typically derivatized to a more volatile ester (e.g., a methyl or propyl ester). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation. nih.govnih.gov ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the ethyl and methyl groups at the C2 position and the length of the octanoic acid chain. youtube.com The chemical shifts and coupling constants are unique to the specific isomeric structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov For this compound, the FT-IR spectrum would show characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch. nih.gov This technique can be used in conjunction with HPLC (HPLC-FTIR) to provide structural information on the separated components.

By combining the data from these orthogonal methods, a comprehensive analytical profile of this compound can be established, unequivocally confirming its structure and assessing its purity with a high degree of certainty.

Theoretical and Computational Chemistry Studies of 2 Ethyl 2 Methyloctanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Ethyl-2-methyloctanoic acid is essential for understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. Due to the presence of a chiral center at the second carbon and the flexibility of the octanoic acid chain, this molecule can exist in numerous conformations with different energy levels.

Conformational analysis is typically performed using molecular mechanics (MM) or quantum mechanics (QM) methods. Molecular mechanics employs classical physics to model the molecule as a collection of atoms connected by springs, offering a computationally efficient way to explore the vast conformational space. By rotating the single bonds within the molecule, a potential energy surface can be generated, identifying the low-energy, stable conformations.

For this compound, the key dihedral angles to consider are those around the C-C bonds of the octyl chain and the bonds connected to the chiral center. The interactions between the ethyl and methyl groups at the alpha-position and the rest of the carbon chain will significantly influence the preferred conformations. Steric hindrance between bulky groups will lead to higher energy conformations, while staggered arrangements that minimize these repulsions will be more stable.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%) at 298 K
Anti180°0.0065
Gauche (+)+60°1.217
Gauche (-)-60°1.217
Eclipsed5.0<1

Note: This data is illustrative and based on typical values for similar branched-chain carboxylic acids.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent. These simulations track the movements of atoms over time, revealing how the molecule flexes and changes its conformation in response to its surroundings.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more accurate description of the electronic structure of this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and orbital energies.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies. researchgate.net These descriptors help in predicting how this compound will behave in chemical reactions. For instance, the Fukui function can be calculated to identify the most likely sites for nucleophilic or electrophilic attack. In this compound, the carboxylic acid group is the primary site of reactivity, and quantum chemical calculations can quantify the reactivity of the carbonyl carbon and the hydroxyl oxygen.

Table 2: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Chemical Potential-2.65 eV
Hardness3.85 eV
Electrophilicity Index0.91 eV

Note: This data is illustrative and based on calculations for similar carboxylic acids.

Prediction of Chemical Behavior and Molecular Interactions

Computational chemistry is a powerful tool for predicting the chemical behavior of this compound and its interactions with other molecules. The carboxylic acid functional group is capable of forming strong hydrogen bonds, which will dominate its intermolecular interactions.

Molecular dynamics simulations and Monte Carlo methods can be used to model the behavior of multiple this compound molecules in the liquid phase or in solution. These simulations can predict how the molecules will arrange themselves, for example, through the formation of hydrogen-bonded dimers. The branching at the alpha-carbon with ethyl and methyl groups will influence the packing and self-assembly of these molecules compared to linear carboxylic acids.

The prediction of interactions with other molecules, such as solvents or biological macromolecules, is also possible. By calculating the interaction energies between this compound and a target molecule, it is possible to predict the strength and nature of their binding. This is particularly relevant in fields like drug design and materials science. For instance, understanding how this molecule interacts with a protein's active site can be crucial for developing new therapeutic agents.

Table 3: Illustrative Interaction Energies of this compound Dimers

Interaction TypeEnergy (kcal/mol)
Hydrogen Bonding-15.0
Van der Waals-5.2
Electrostatic-8.5
Total Interaction Energy -28.7

Note: This data is illustrative and represents typical interaction energies for carboxylic acid dimers.

Computational Design of Novel Catalysts and Optimized Reaction Conditions

Computational chemistry plays a pivotal role in the rational design of catalysts and the optimization of reaction conditions for processes involving this compound. For instance, if the goal is to synthesize this molecule via a carboxylation reaction, computational methods can be employed to design an efficient catalyst.

DFT calculations can be used to study the mechanism of a catalytic reaction, identifying the transition states and calculating the activation energies for different catalytic pathways. This information allows chemists to understand how a catalyst works and to propose modifications to improve its performance. For example, by modeling the interaction of a substrate with different metal catalysts, one can identify the catalyst that provides the lowest energy barrier for the desired reaction.

Furthermore, computational screening can be used to evaluate a large number of potential catalysts before they are synthesized and tested in the lab, saving significant time and resources. The effect of different ligands, solvents, and reaction temperatures on the catalytic activity and selectivity can also be simulated, leading to the identification of optimal reaction conditions. This approach has been successfully applied to various catalytic processes, including those for the synthesis of complex carboxylic acids.

Environmental Fate and Degradation Research of 2 Ethyl 2 Methyloctanoic Acid Non Ecotoxicological Focus

Investigation of Biodegradation Pathways in Environmental Matrices

No studies were identified that investigate the microbial or chemical breakdown of 2-Ethyl-2-methyloctanoic acid in environmental settings such as soil, sediment, or water. Information on the specific microorganisms capable of metabolizing this compound or the resulting intermediate and final degradation products is not documented in the available literature.

Assessment of Persistence and Environmental Half-Life

Data regarding the persistence of this compound in the environment is absent. Therefore, its environmental half-life—the time it takes for half of the initial amount of the substance to degrade—in various environmental compartments (soil, water, air) has not been determined.

Research on Bioaccumulation Potential in Non-Human Biota

There is no available research on the potential for this compound to accumulate in living organisms such as fish, invertebrates, or plants. Key metrics used to assess bioaccumulation, such as the bioconcentration factor (BCF) or bioaccumulation factor (BAF), have not been established for this compound.

Mobility in Soil and Water Systems

The mobility of a chemical in the environment, which influences its potential to leach into groundwater or move with surface water, is a critical aspect of its environmental risk profile. However, no studies on the adsorption and desorption characteristics of this compound in soil and sediment were found. As a result, its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and potential for transport within aquatic systems are unknown.

Phototransformation and Hydrolysis Studies

The degradation of chemical compounds due to light (phototransformation or photolysis) and reaction with water (hydrolysis) can be significant environmental fate processes. There is currently no available information or studies on the rates and products of phototransformation or hydrolysis for this compound under typical environmental conditions.

Q & A

Q. What are the validated synthetic routes for 2-Ethyl-2-methyloctanoic acid, and how can purity be ensured during characterization?

  • Methodological Answer : A common approach involves esterification of branched alcohols followed by hydrolysis. For example, reacting 2-ethyl-2-methyloctanol with a strong acid catalyst (e.g., H₂SO₄) under reflux, followed by neutralization and purification via fractional distillation or column chromatography. Purity is verified using NMR (¹H/¹³C) to confirm structural integrity and absence of side products, coupled with HPLC (≥98% purity threshold). Detailed experimental protocols, including reagent ratios and spectral data, should be documented in the main text or supplementary materials to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives (e.g., methyl esters), while liquid chromatography-tandem MS (LC-MS/MS) is suitable for polar matrices. Calibration curves using certified reference materials (CRMs) are essential. Cross-validate results with ¹H NMR integration or FTIR for functional group confirmation. Ensure instrument parameters (e.g., column temperature, ionization mode) align with published protocols for branched carboxylic acids .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : First, verify sample purity via elemental analysis or mass spectrometry. Compare experimental conditions (e.g., solvent polarity, heating rates) with literature methods. Consult authoritative databases like NIST Chemistry WebBook for validated data . If inconsistencies persist, replicate experiments under controlled conditions and perform statistical analysis (e.g., ANOVA) to identify systematic errors .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔHf, logP) for this compound across studies?

  • Methodological Answer : Employ computational chemistry (e.g., DFT calculations) to model molecular conformations and compare with experimental results. Validate computational models using high-purity samples and advanced techniques like isothermal titration calorimetry (ITC) for ΔHf. Cross-reference with structurally analogous compounds (e.g., 4-methyloctanoic acid) to identify trends in branching effects . Publish raw data and computational parameters in supplementary materials for peer validation .

Q. How can chirality at the ethyl-methyl branch influence the compound’s reactivity or biological interactions, and what methods detect stereochemical variations?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and characterize using polarimetry or chiral HPLC with a cellulose-based column. Compare kinetic resolution rates in esterification or enzymatic reactions. For biological studies, use circular dichroism (CD) spectroscopy to assess protein-binding selectivity. Document stereochemical assignments following IUPAC guidelines .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Simulate biodegradation using OECD 301F (manometric respirometry) to measure aerobic microbial activity. Employ LC-MS/MS to track intermediate metabolites (e.g., β-oxidation products). For photolytic studies, use UV-Vis spectroscopy under controlled light exposure (254–365 nm). Include abiotic controls and statistical replicates to distinguish biotic/abiotic pathways .

Q. How do researchers address ethical and safety challenges in handling this compound, particularly in toxicity studies?

  • Methodological Answer : Adopt OECD 423 guidelines for acute oral toxicity testing, using rodent models with approval from institutional ethics committees. Implement PPE protocols (gloves, goggles) as per SDS recommendations . For environmental safety, conduct waste audits and partner with certified disposal facilities to mitigate ecological risks .

Data Reporting and Reproducibility

Q. What minimal dataset is required to ensure reproducibility of synthesis and characterization studies for this compound?

  • Methodological Answer : Include (1) synthetic steps with molar ratios, (2) purification methods (e.g., column packing material, eluent ratios), (3) spectral data (NMR shifts, MS fragmentation patterns), and (4) purity thresholds. Reference known compounds using CAS RNs and deposit raw data in open-access repositories (e.g., Zenodo) .

Q. How should researchers document failed experiments or unexpected side reactions involving this compound?

  • Methodological Answer : Detail reaction conditions (temperature, catalysts), unexpected products (e.g., isomerization), and troubleshooting steps (e.g., alternative solvents) in supplementary materials. Use failure analysis frameworks (e.g., fishbone diagrams) to identify root causes. Publish negative results in dedicated journals to advance collective knowledge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.